Ethyl 3-bromobenzimidate hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

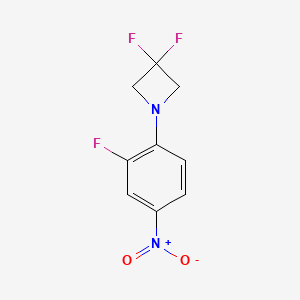

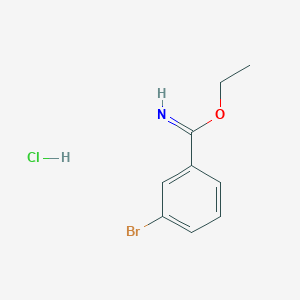

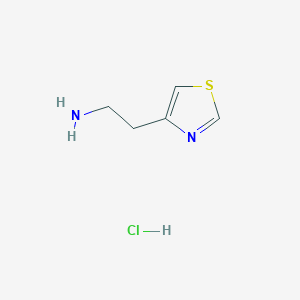

Ethyl 3-bromobenzimidate hydrochloride is a chemical compound with the molecular formula C9H11BrClNO and a molecular weight of 264.55 . It has gained significant attention due to its diverse biological and chemical properties.

Synthesis Analysis

The synthesis of benzimidate derivatives, such as Ethyl 3-bromobenzimidate hydrochloride, can be achieved through a green and highly efficient process. This involves the one-pot condensation of benzoic acids and amines in the presence of a green reusable and highly efficient catalyst under ultrasound irradiation .Molecular Structure Analysis

Ethyl 3-bromobenzimidate contains a total of 22 bonds, including 12 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 aliphatic ether .科学的研究の応用

-

Protein Analysis and Crosslinking

- EDC is used in protein analysis and crosslinking . It reacts with a carboxyl group to form an amine-reactive O-acylisourea intermediate that quickly reacts with an amino group to form an amide bond .

- The reaction target of EDC is to activate carboxyl groups to conjugate to amino groups (primary amines) .

- The results of this application include the formation of amide bonds in peptide synthesis, attaching haptens to carrier proteins to form immunogens, and labeling nucleic acids through 5’ phosphate groups .

-

Fabrication of Hydrogels with Enhanced Mechanical Properties

- EDC is used in the fabrication of hydrogels with enhanced mechanical properties .

- In this application, EDC is used to induce the gelation of fully carboxylated collagen based on the formation of anhydride bonds between the carboxyl groups .

- The results of this application include the improvement of the elastic modulus of the hydrogels, and the increase in the concentration of the collagen system .

-

Surface Plasmon Resonance (SPR) Immunoassay

- EDC is used in Surface Plasmon Resonance (SPR) immunoassay .

- In this application, EDC is used for crosslinking anti-human fetuin A (HFA) antibodies on 3-aminopropyltriethoxysilane (APTES)-functionalized SPR gold chip and 96-well microtiter plate .

- The results of this application include the successful crosslinking of the antibodies on the SPR gold chip and the microtiter plate .

-

Activation of Phosphate Groups

- EDC can be used to activate phosphate groups in order to form phosphomonoesters and phosphodiesters .

- This application involves the reaction of EDC with phosphate groups to create a reactive intermediate that can then react with nucleophiles .

- The results of this application include the formation of phosphomonoesters and phosphodiesters .

-

Preparation of Immunoconjugates

- EDC is used in the preparation of immunoconjugates .

- In this application, EDC is used to couple antigens to antibodies, creating a complex that can be used in various immunological assays .

- The results of this application include the successful preparation of immunoconjugates that can be used in research and diagnostic applications .

-

Assessment of the Structure State of Uracil Nucleobases in RNA

- Recent work has used EDC to assess the structure state of uracil nucleobases in RNA .

- In this application, EDC is used to react with the uracil nucleobases in RNA, allowing for the assessment of their structure state .

- The results of this application include a better understanding of the structure state of uracil nucleobases in RNA .

-

Peptide Synthesis

- EDC is used in peptide synthesis .

- In this application, EDC is used to form amide bonds between amino acids, which are the building blocks of peptides .

- The results of this application include the successful synthesis of peptides, which are important tools in biological research and drug discovery .

-

Protein Crosslinking to Nucleic Acids

- EDC is used for protein crosslinking to nucleic acids .

- In this application, EDC is used to form covalent bonds between proteins and nucleic acids, allowing for the study of their interactions .

- The results of this application include a better understanding of how proteins interact with nucleic acids, which is crucial in understanding many biological processes .

-

Preparation of Immunoconjugates

- EDC is used in the preparation of immunoconjugates .

- In this application, EDC is used to couple antigens to antibodies, creating a complex that can be used in various immunological assays .

- The results of this application include the successful preparation of immunoconjugates that can be used in research and diagnostic applications .

将来の方向性

特性

IUPAC Name |

ethyl 3-bromobenzenecarboximidate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO.ClH/c1-2-12-9(11)7-4-3-5-8(10)6-7;/h3-6,11H,2H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDAJURJZSBHBLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)C1=CC(=CC=C1)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-bromobenzimidate hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(Chloromethyl)phenyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B1404251.png)

![(3,4-Dihydro-2H-pyrano[3,2-c]pyridin-7-yl)methanol hydrochloride](/img/structure/B1404252.png)

![(2z)-6-Hydroxy-2-[(5-methoxy-1h-indol-3-yl)methylene]-1-benzofuran-3(2h)-one](/img/structure/B1404253.png)

![Thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B1404255.png)

![(3R,4R)-1-[(1R)-1-Phenylethyl]-4-[4-(phenylmethoxy)phenyl]-3-piperidinol hydrochloride](/img/structure/B1404266.png)